molecular formula C15H13FO3 B6365469 3-Fluoro-4-(4-methoxy-2-methylphenyl)benzoic acid CAS No. 1261933-85-0

3-Fluoro-4-(4-methoxy-2-methylphenyl)benzoic acid

Cat. No.: B6365469
CAS No.: 1261933-85-0
M. Wt: 260.26 g/mol
InChI Key: HHZJCFMPOFCDHY-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-methoxy-2-methylphenyl)benzoic acid is an organic compound with the molecular formula C15H13FO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluoro group at the 3-position and a 4-(4-methoxy-2-methylphenyl) group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(4-methoxy-2-methylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and a boronic acid derivative to couple the fluoro-substituted benzene ring with the methoxy-methylphenyl group. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, using high-efficiency catalysts and continuous flow reactors to ensure consistent production. The reaction conditions would be carefully controlled to minimize by-products and maximize the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(4-methoxy-2-methylphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the fluoro group.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to substitute the fluoro group.

Major Products

    Oxidation: Products include 3-fluoro-4-(4-formyl-2-methylphenyl)benzoic acid or 3-fluoro-4-(4-carboxy-2-methylphenyl)benzoic acid.

    Reduction: The major product is 4-(4-methoxy-2-methylphenyl)benzoic acid.

    Substitution: Products depend on the nucleophile used, such as 3-amino-4-(4-methoxy-2-methylphenyl)benzoic acid.

Scientific Research Applications

3-Fluoro-4-(4-methoxy-2-methylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways. Its derivatives may serve as probes or inhibitors in biochemical assays.

    Medicine: Potential applications include the development of new pharmaceuticals. The compound’s structure can be modified to enhance its biological activity and selectivity.

    Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-methoxy-2-methylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluoro and methoxy groups can influence the compound’s binding affinity and specificity. The molecular targets and pathways involved would vary based on the compound’s structure and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(4-methoxy-2-methylphenyl)benzoic acid is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The combination of a fluoro group and a methoxy-methylphenyl group on the benzoic acid core provides distinct properties that can be leveraged in various applications.

Properties

IUPAC Name

3-fluoro-4-(4-methoxy-2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-7-11(19-2)4-6-12(9)13-5-3-10(15(17)18)8-14(13)16/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZJCFMPOFCDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681419
Record name 2-Fluoro-4'-methoxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261933-85-0
Record name 2-Fluoro-4'-methoxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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